5-(3-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE
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Overview
Description
5-(3-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE typically involves a multi-step process. One common method is the cycloaddition reaction of nitrile oxides with unsaturated compounds, which forms the isoxazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process might also incorporate green chemistry principles, such as using water as a solvent and employing reusable catalysts to minimize waste and toxicity .
Chemical Reactions Analysis
Types of Reactions
5-(3-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like selenium dioxide in acetic acid.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, often involving halogenated intermediates.
Common Reagents and Conditions
Oxidation: Selenium dioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated intermediates in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthaloylacridones, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
5-(3-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
3-Aroylanthra[1,9-cd]isoxazol-6-ones: These compounds share a similar core structure but differ in their functional groups.
Isoxazole Derivatives: Various derivatives of isoxazole exhibit different biological activities and chemical properties.
Uniqueness
What sets 5-(3-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE apart is its unique combination of a toluidine group and an anthra[1,9-cd]isoxazole core. This structure imparts specific electronic and steric properties that make it particularly effective in certain applications, such as enzyme inhibition and material science .
Properties
IUPAC Name |
10-(3-methylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c1-12-5-4-6-13(11-12)22-16-9-10-17-19-18(16)20(24)14-7-2-3-8-15(14)21(19)25-23-17/h2-11,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPJIQNCUBOTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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